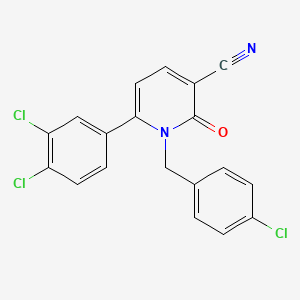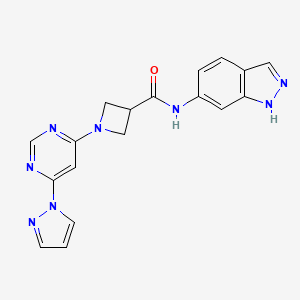
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a variety of strategies, including the use of activated esters for library synthesis. Gregg et al. (2007) described a combinatorial synthesis approach for creating a library of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides, utilizing activated p-nitrophenyl esters and scavenging reagents to achieve target compounds with acceptable purity and yields (Gregg, Tymoshenko, Razzano, & Johnson, 2007).
Molecular Structure Analysis
The molecular structures of pyrazolo[1,5-a]pyrimidines and related compounds are characterized by their heterocyclic frameworks, which contribute to their biological activity and chemical reactivity. Trilleras et al. (2008) examined the hydrogen bonding in N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, revealing insights into their crystalline forms and the impact of hydration on molecular conformation (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including heterocyclization and condensation, to form structurally diverse compounds. Velihina et al. (2023) synthesized pyrazolo[1,5-a][1,3,5]triazine derivatives by heterocyclization of available N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, demonstrating the versatility of pyrazolo[1,5-a]pyrimidines as precursors in organic synthesis (Velihina, Pilyo, Ivanova, & Brovarets, 2023).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including variations on the pyrazolopyrimidine framework, were tested against different cancer cell lines, demonstrating cytotoxic effects and potential as anticancer agents. The structure-activity relationship (SAR) of these compounds was analyzed to understand their pharmacological potential (Rahmouni et al., 2016).
Medicinal Chemistry of Pyrazolopyrimidines
The medicinal chemistry of pyrazolopyrimidines, including compounds structurally related to the specified molecule, was extensively reviewed, highlighting their significant biological activities. These activities span antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties. Additionally, these compounds have been identified as inhibitors of various enzymes and receptors, showcasing the versatility of pyrazolopyrimidine derivatives in drug development (Hammouda et al., 2022).
In Vitro Antitumor Activities
Another study focused on synthesizing and characterizing pyrazolopyrimidines and Schiff bases derived from specific carboxamides. These compounds were evaluated for their in vitro antitumor activities against several human cancer cell lines. This research provided insights into the potential therapeutic uses of pyrazolopyrimidine derivatives as anticancer agents (Hafez et al., 2013).
Propriétés
IUPAC Name |
N-(1H-indazol-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(23-14-3-2-12-8-21-24-15(12)6-14)13-9-25(10-13)16-7-17(20-11-19-16)26-5-1-4-22-26/h1-8,11,13H,9-10H2,(H,21,24)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPZNSMQKKZLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=C(C=C4)C=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)


![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)
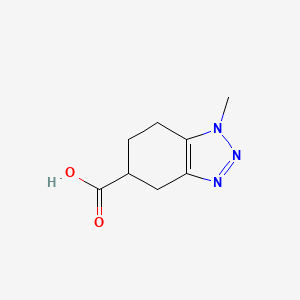
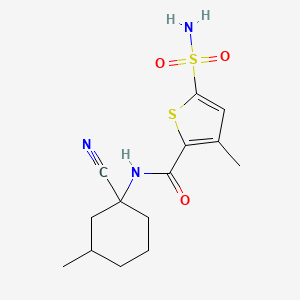
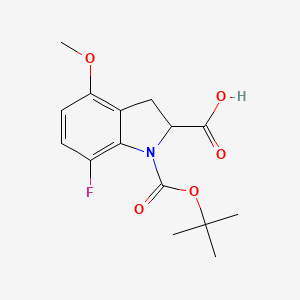
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2496091.png)


